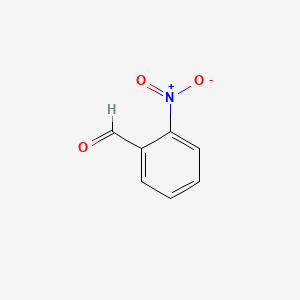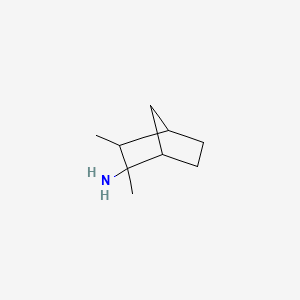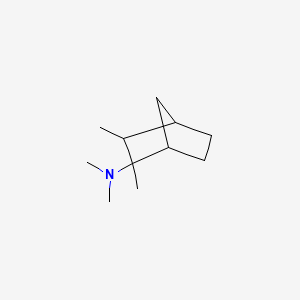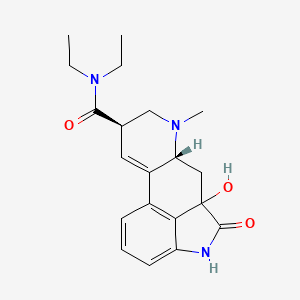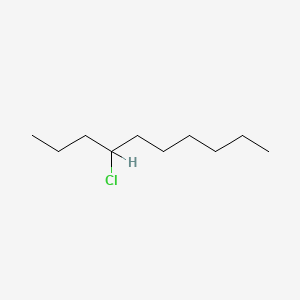
4-Chlorodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorodecane is a biochemical.
Scientific Research Applications
Electrochemical Degradation and Mineralization
- The degradation and mineralization of 4-chlorophenol (4-CP), a compound related to 4-Chlorodecane, can be achieved through electrochemical oxidation processes. For instance, a study demonstrated the effective mineralization of 4-CP using electrochemical methods with Ti/RuO2 anodes. This research focused on understanding the evolution of chlorine-related species and the formation of various inorganic ions during the process (Qiao et al., 2021).
Photocatalytic Degradation
- The photocatalytic properties of various industrial TiO2 catalysts were investigated for the degradation of 4-chlorophenol, a similar compound to 4-Chlorodecane. This study aimed to compare the efficiencies of these catalysts in treating contaminated waters and understanding the influence of physical characteristics like surface area on photocatalytic activity (Guillard et al., 1999).
Selective Electrochemical Degradation
- The selective electrochemical degradation of 4-chlorophenol at a Ti/RuO2-IrO2 anode in chloride-rich wastewater represents another area of research relevant to 4-Chlorodecane. This study explored the influence of operational parameters like current density and chloride concentration on the degradation process, highlighting the potential for selective degradation in complex wastewater matrices (De Coster et al., 2017).
Anodic Destruction
- Research on the anodic destruction of 4-chlorophenol solutions using dimensional stable anodes (DSA) provides insights into the electrochemical oxidation process, efficiency, and parameters influencing the destruction of compounds like 4-Chlorodecane (Azzam et al., 2000).
Electrochemical Mineralization
- A study on the electrochemical mineralization of chlorophenol by ruthenium oxide coated titanium electrodes examined the degradation mechanism and efficiency under various process conditions. This research offers a perspective on the mineralization of chlorinated compounds, which is pertinent to 4-Chlorodecane (Chauhan et al., 2016).
properties
CAS RN |
999-49-5 |
|---|---|
Product Name |
4-Chlorodecane |
Molecular Formula |
C10H21Cl |
Molecular Weight |
176.72 g/mol |
IUPAC Name |
4-chlorodecane |
InChI |
InChI=1S/C10H21Cl/c1-3-5-6-7-9-10(11)8-4-2/h10H,3-9H2,1-2H3 |
InChI Key |
SFSRUCSICQYPSN-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCC)Cl |
Canonical SMILES |
CCCCCCC(CCC)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
4-Chlorodecane; (+/-)-4-Chlorodecane; 4-Chlorodecane; Decane, 4-chloro-. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



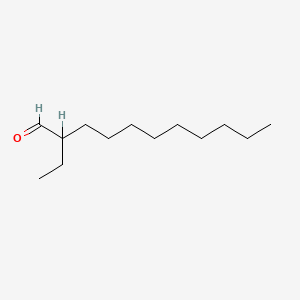
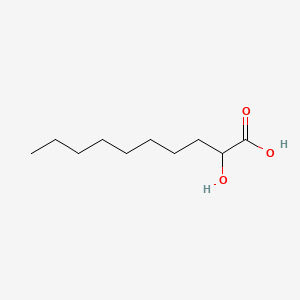
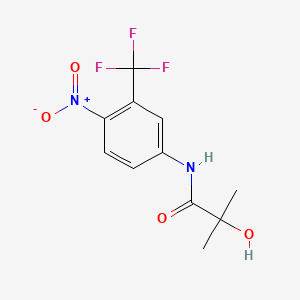
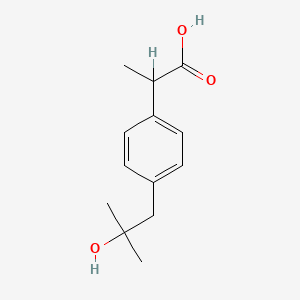
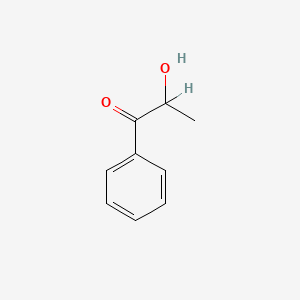
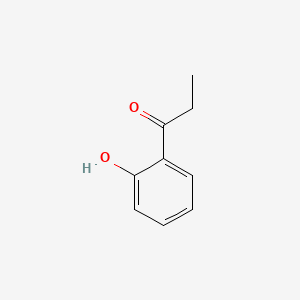
![(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1664088.png)
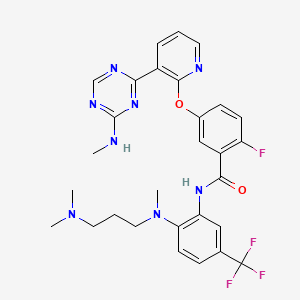
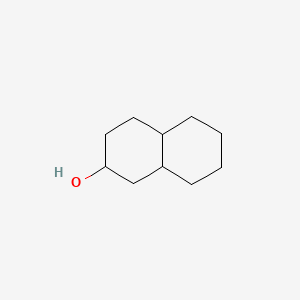
![(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal](/img/structure/B1664091.png)
